Acétoacétate de sodium

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of sodium acetoacetate involves several chemical routes, often starting from acetate sources. An example of synthesis can be seen in the dairy industry, where sodium acetate is fed to dairy cows to increase milk fat yield, indicating its metabolic conversion to acetoacetate among other products (Urrutia et al., 2019). Although not directly synthesizing sodium acetoacetate, this highlights acetate's role in biochemical synthesis pathways.

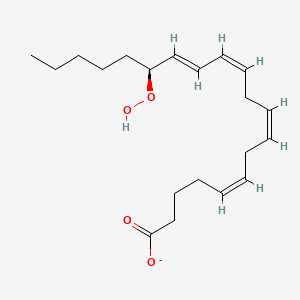

Molecular Structure Analysis

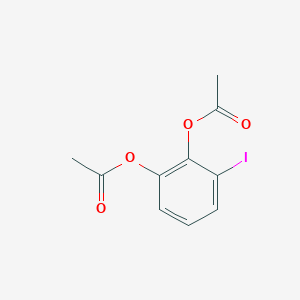

The molecular structure of sodium acetoacetate allows it to participate in various chemical reactions. Its structure comprises an acetate group attached to a ketone, making it reactive in both nucleophilic and electrophilic attacks. This dual reactivity is crucial for its involvement in synthetic pathways, such as in the synthesis of starch acetates where acetoacetate functions as an intermediate or catalyst (Volkert et al., 2010).

Chemical Reactions and Properties

Sodium acetoacetate is versatile in chemical reactions, including esterification and acylation. It serves as a catalyst in the stereoselective synthesis of Z-isoxazol-5(4H)-ones derivatives, demonstrating its ability to influence the outcome of chemical reactions significantly (Parveen et al., 2020). This versatility is attributed to its chemical structure, which readily undergoes transformations under various conditions.

Applications De Recherche Scientifique

Traitement et gestion du cancer

L'acétoacétate de sodium (AcAc) : a été identifié comme un agent thérapeutique potentiel dans le traitement du cancer en raison de sa capacité à inhiber la prolifération des cellules tumorales. Des recherches indiquent que l'AcAc peut améliorer l'efficacité des agents anticancéreux . Par exemple, dans le contexte du carcinome différencié de la thyroïde réfractaire à la radio-iode (RAIR-DTC), une affection avec des options de traitement limitées et un pronostic défavorable, l'AcAc s'est montré prometteur. Il a été observé qu'il augmentait l'expression du symporteur de l'iodure de sodium (NIS) et du récepteur de l'hormone stimulant la thyroïde (TSHR), qui sont essentiels pour l'absorption de l'iode dans les cellules thyroïdiennes. Cela conduit à une amélioration de l'absorption de la radio-iode et présente des effets antitumoraux, suggérant que l'AcAc pourrait être un ajout précieux à la thérapie diététique cétogène pour le RAIR-DTC .

Recherche métabolique

Dans les études métaboliques, l'AcAc joue un rôle important en tant que biomarqueur du métabolisme des corps cétoniques. Les profils métaboliques des patients atteints de RAIR-DTC se distinguent de ceux des patients non réfractaires à la radio-iode, les taux d'AcAc étant significativement plus faibles dans les cas de RAIR. Cette différence dans les voies métaboliques met en évidence l'importance du métabolisme des corps cétoniques dans les carcinomes thyroïdiens et positionne l'AcAc comme une molécule essentielle pour des recherches plus poussées sur les troubles métaboliques .

Développement de biosenseurs

L'AcAc est également un élément essentiel dans le développement de biosenseurs. Les biosenseurs modifiés qui sont sensibles à l'AcAc peuvent être utilisés pour diverses applications environnementales. En réutilisant les mécanismes de détection bactériens, les chercheurs ont construit de nouveaux biosenseurs qui répondent à la présence d'AcAc, qui joue de multiples rôles dans la santé humaine et la biologie . Ces biosenseurs ont des applications potentielles dans le diagnostic médical et la surveillance environnementale.

Science nutritionnelle

Dans le domaine de la science nutritionnelle, l'AcAc est une molécule clé pour étudier les effets des régimes cétogènes. En tant que corps cétonique, les niveaux d'AcAc sont élevés pendant un régime cétogène, qui a été associé à divers avantages pour la santé, notamment la gestion du poids et l'amélioration de la santé métabolique. La recherche sur l'AcAc peut fournir des informations sur la manière dont les régimes cétogènes peuvent influencer la progression des maladies et les résultats des traitements .

Mécanisme D'action

Target of Action

Sodium acetoacetate primarily targets the enzyme Fumarylacetoacetase . This enzyme plays a crucial role in the tyrosine and phenylalanine catabolism pathway, which is involved in the breakdown of these amino acids .

Mode of Action

Sodium acetoacetate acts as an electrogenic sodium (Na+) and chloride (Cl-) dependent sodium-coupled solute transporter . This includes the transport of monocarboxylates, which are short-chain fatty acids including L-lactate and D-lactate .

Biochemical Pathways

Sodium acetoacetate affects several biochemical pathways. It plays a role in the metabolism of tyrosine and butyrate . It is also involved in the metabolic pathway of fatty acid biosynthesis and the metabolism of phenylalanine and tyrosine . Furthermore, it is part of the ketone body metabolism, which is crucial for energy production, especially in the brain during periods of fasting .

Pharmacokinetics

A study involving rapid intravenous administration of sodium acetoacetate showed that it was quickly absorbed and metabolized .

Result of Action

The action of sodium acetoacetate results in increased concentrations of acetoacetate and β-hydroxybutyrate in the blood . These are key components of ketone bodies, which serve as an important energy source, especially for the brain during periods of fasting or intense exercise . Furthermore, the action of sodium acetoacetate can lead to a significant increase in serum insulin concentration .

Action Environment

The action of sodium acetoacetate can be influenced by various environmental factors. For instance, the compound’s action can be affected by the pH of the environment .

Safety and Hazards

Orientations Futures

Propriétés

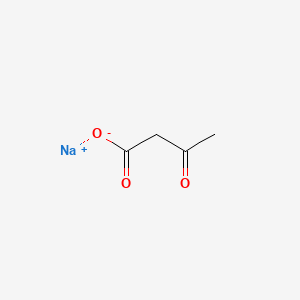

IUPAC Name |

sodium;3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O3.Na/c1-3(5)2-4(6)7;/h2H2,1H3,(H,6,7);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAKCMIIOSJFOTD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

541-50-4 (Parent) | |

| Record name | Sodium acetoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50211361 | |

| Record name | Butanoic acid, 3-oxo-, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50211361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

623-58-5 | |

| Record name | Sodium acetoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 3-oxo-, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50211361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SODIUM ACETOACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1695FR4Z0U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does sodium acetoacetate impact glucose metabolism in different physiological states?

A: Sodium acetoacetate infusion has been shown to decrease basal glucose utilization in normal humans but does not affect insulin-stimulated glucose utilization. [] In fed rats, sodium acetoacetate infusion lowers blood glucose concentration, while in starved or diabetic rats, no significant change is observed. [] This suggests a complex interplay between sodium acetoacetate, insulin sensitivity, and nutritional state.

Q2: Can sodium acetoacetate be utilized by the brain as an energy source?

A: Yes, the brain can utilize ketone bodies like sodium acetoacetate for energy, especially during periods of prolonged starvation. Studies in rats have shown that the brain increases its utilization of ketone bodies proportionally with their blood concentrations during starvation. [] Notably, the brain of suckling rats exhibits a significantly higher capacity to utilize ketone bodies compared to adult rats. []

Q3: How does sodium acetoacetate affect insulin secretion?

A: Sodium acetoacetate can stimulate insulin secretion, as demonstrated in dogs and humans. [, ] This effect is more pronounced in portal vein blood compared to peripheral blood, suggesting rapid hepatic clearance of insulin. [, ] Notably, the presence of glucose appears to be permissive for this insulinotropic effect. []

Q4: Can sodium acetoacetate administration induce a diabetic-like state in animals?

A: Prolonged administration of sodium acetoacetate can lead to metabolic disturbances resembling diabetes in rabbits. [] Daily injections of progressively increasing doses cause progressive hyperglycemia, decreased glucose tolerance, and depletion of liver and muscle glycogen. [] This highlights the potential metabolic consequences of prolonged exposure to high levels of sodium acetoacetate.

Q5: How does sodium acetoacetate influence the metabolism of other nutrients?

A: Sodium acetoacetate can influence the metabolism of various nutrients. In rats, it increases urinary excretion of tryptophan metabolites, particularly kynurenine, hydroxykynurenine, and xanthurenic acid. [] Prolonged administration in rabbits can also lead to riboflavin and nicotinic acid deficiency, marked by decreased blood levels, reduced urinary excretion, and severe skin lesions. []

Q6: Does sodium acetoacetate impact tumor cell proliferation?

A: Emerging research suggests that sodium acetoacetate, along with other ketone bodies, can inhibit the proliferation of various cancer cell lines, including colon, ovarian, cervical, and breast cancer cells. [, ] While not directly cytotoxic, sodium acetoacetate appears to block cancer cell proliferation, potentially by interfering with their metabolic pathways. [, ] Additionally, sodium acetoacetate has been shown to enhance the efficacy of certain chemotherapeutic agents like rapamycin, methotrexate, and PNC-27. [, ]

Q7: Can sodium acetoacetate be used to study ketone body kinetics?

A: Yes, stable isotope-labeled sodium acetoacetate, such as 1,3-13C2 sodium acetoacetate, has been successfully employed in tracer studies to investigate ketone body kinetics in humans and animals. [, ] These studies provide valuable insights into the production, utilization, and interconversion rates of ketone bodies in various physiological and disease states.

Q8: What is the molecular formula and weight of sodium acetoacetate?

A8: The molecular formula for sodium acetoacetate is C4H5NaO3, and its molecular weight is 124.08 g/mol.

Q9: Has the mechanism of trifluoromethylation using Umemoto's reagent with sodium acetoacetate been investigated?

A: Yes, computational studies using density functional theory (DFT) have been employed to investigate the mechanism of trifluoromethylation of sodium acetoacetate with Umemoto's reagent. [] Calculations suggest that the reaction proceeds through a backside attack mechanism, providing insights into the reactivity and potential applications of sodium acetoacetate in synthetic chemistry. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3E,5Z)-3,5-bis[(4-nitrophenyl)methylidene]-1,1-dioxothian-4-one](/img/structure/B1259971.png)

![(2S,3R,5R,9R,10R,13R,14S,17S)-17-[(2R,3R)-2,6-dihydroxy-6-methyl-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B1259981.png)

![(E)-1-N-methyl-1-N'-[2-[[2-(methylaminomethyl)-1,3-thiazol-4-yl]methylsulfonyl]ethyl]-2-nitroethene-1,1-diamine](/img/structure/B1259989.png)